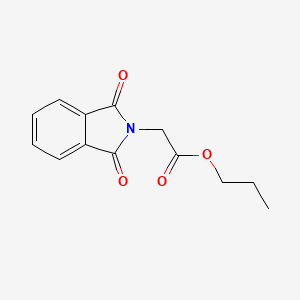

Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate is an organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound is part of the N-isoindoline-1,3-dione heterocycles, which have gained significant attention due to their diverse chemical reactivity and promising applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

One commonly employed approach for synthesizing N-isoindoline-1,3-diones involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been developed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of efficient catalysts and environmentally friendly reagents is emphasized to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are typically optimized to achieve the desired products with high efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate has been investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, which can be leveraged for therapeutic applications.

- Anticancer Activity: Preliminary studies indicate that derivatives of this compound exhibit potent growth inhibition in several cancer cell lines. For instance, structural modifications have shown enhanced activity against specific cancer types, highlighting its potential in oncology research .

- Neuroprotective Effects: Research has demonstrated that compounds similar to this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, such as Alzheimer's, treatment with these compounds has resulted in improved cognitive function and reduced neuroinflammation markers.

Materials Science

Development of New Materials:

The unique structural characteristics of this compound make it a candidate for developing advanced materials with specific functionalities.

- Polymer Chemistry: The compound can be utilized in synthesizing polymers that exhibit tailored properties such as increased thermal stability or enhanced mechanical strength. Research into its incorporation into polymer matrices is ongoing .

Biological Studies

Biochemical Applications:

The compound's interactions at the molecular level make it valuable for various biological studies.

- Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to significant biological effects, making it a useful tool in biochemical research .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

- 3-(1,3-Dioxoisoindolin-2-yl)propanal

- 3-(1,3-Dioxoisoindolin-2-yl)-N,N-dimethylpropan-1-ammonium

- 1,3-Dioxoisoindolin-2-yl pentanoate

Uniqueness

Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate is unique due to its specific structural features and reactivity. Its isoindoline nucleus and carbonyl groups confer distinct chemical properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Biological Activity

Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate is a compound derived from the isoindoline scaffold, known for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phthaloylglycine derivatives with propanol in the presence of suitable reagents. Characterization techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various diesters, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several microbial strains:

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 1024 | Moderate |

| Diester 7h | 64-256 | Strong against Candida |

| Diester 7i | 1024 | Moderate |

The results indicate that while some derivatives exhibit moderate antibacterial activity (MIC of 1024 µg/mL), others like diester 7h show stronger antifungal activity against Candida species, suggesting that structural variations significantly influence biological efficacy .

In Silico Studies

In silico analyses have been conducted to predict the pharmacokinetic properties of this compound and related compounds. These studies adhere to Lipinski's rule of five, indicating favorable oral bioavailability:

- TPSA (Topological Polar Surface Area) : 89.98 Ų

- Log S (Solubility) : Ranges between -2.21 and -3.96

- Absorption Percentage : Approximately 77.95%

These parameters suggest that the compound may possess good permeability across biological membranes, enhancing its potential as a drug candidate .

Case Studies

Case Study 1: Antifungal Activity Against Candida spp.

In a comparative study involving various diesters, it was found that this compound exhibited moderate activity against all tested Candida strains with an MIC of 1024 µg/mL. However, diester 7h demonstrated significantly stronger antifungal properties with an MIC ranging from 64 to 256 µg/mL against the same strains. This suggests that modifications in the alkyl chain length can enhance antifungal activity .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that increasing the length of the alkyl chain in diesters correlates with improved lipophilicity and biological activity. Compounds with longer chains generally showed lower MIC values, highlighting the importance of molecular structure in determining biological function .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

- Radiation source : MoKα (λ = 0.7107 Å) for high-resolution data.

- Temperature : 150 K to minimize thermal motion artifacts .

- Software : SHELXS/SHELXL for structure solution/refinement, with WinGX for data processing .

- Validation : Check R-factor convergence (e.g., R < 0.05 for high-quality data) and residual electron density maps .

Q. How can hydrogen bonding patterns in this compound be systematically analyzed?

- Approach : Use graph set analysis (GSA) to classify hydrogen bonds (e.g., D–H···A motifs). Tools like PLATON or Mercury calculate bond distances/angles and identify π–π stacking. For example, in related analogs, N–H···O and C–H···O interactions form 3D networks, while C–H···π contacts stabilize layered packing .

Q. What spectroscopic techniques are essential for characterizing synthetic intermediates?

- Key Techniques :

- NMR : 1H and 13C NMR to confirm ester/amide bond formation.

- FT-IR : Peaks at ~1700–1750 cm−1 for carbonyl groups (dioxoisoindolin and acetate moieties) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., anisotropic displacement parameters) be resolved during refinement?

- Strategy :

- Parameter Constraints : Apply ISOR or DELU restraints in SHELXL to suppress unrealistic thermal motion .

- Validation Tools : Use CheckCIF to flag outliers (e.g., ADP ratios > 3). For example, in related structures, β angles near 100° in monoclinic systems require careful handling to avoid overfitting .

- Data Curation : Cross-validate with spectroscopic data (e.g., IR/Raman) to confirm bond lengths/angles .

Q. What experimental design optimizes co-crystallization of this compound with APIs (Active Pharmaceutical Ingredients)?

- Protocol :

- Solvent Selection : Use ethanol/water mixtures (e.g., 30 mL ethanol with glacial acetic acid catalyst) to balance solubility and nucleation .

- Stoichiometry : Start with 1:1 molar ratios of the compound and API (e.g., imidazole derivatives) to favor co-crystal formation.

- Screening : High-throughput methods (e.g., slurry crystallization) combined with PXRD to identify polymorphs .

Q. How do π–π stacking interactions influence the stability of its crystal lattice?

- Analysis : Calculate centroid-to-centroid distances (Cg···Cg) using PLATON. In analogs, distances of 3.47–3.73 Å between isoindolin/imidazole rings indicate moderate stacking, contributing to melting point elevation (e.g., >200°C) .

Q. What computational tools are most effective for modeling its reactivity in nucleophilic substitutions?

- Tools :

- DFT : Gaussian or ORCA to calculate Fukui indices for electrophilic sites (e.g., carbonyl carbons).

- MD Simulations : GROMACS for solvent effects on acetate group reactivity .

Q. How can anisotropic displacement parameters (ADPs) differentiate static disorder from dynamic motion?

- Guidelines :

- Ellipsoid Geometry : Elongated ellipsoids along specific axes suggest dynamic motion (e.g., rotating propyl groups).

- Comparison : Cross-reference with variable-temperature XRD data. For example, ADPs < 0.3 Å2 at 150 K indicate minimal disorder .

Q. Methodological Notes

- Software Recommendations : Prefer SHELXL over alternative refiners (e.g., CRYSTALS) for high-Z′ structures due to robust restraint options .

- Synthetic Pitfalls : Avoid prolonged reflux in protic solvents to prevent ester hydrolysis. Monitor via TLC (cyclohexane:ethyl acetate = 1:1) .

- Data Reproducibility : Deposit CIF files in the Cambridge Structural Database (CSD) with full refinement details for peer validation .

Properties

Molecular Formula |

C13H13NO4 |

|---|---|

Molecular Weight |

247.25 g/mol |

IUPAC Name |

propyl 2-(1,3-dioxoisoindol-2-yl)acetate |

InChI |

InChI=1S/C13H13NO4/c1-2-7-18-11(15)8-14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6H,2,7-8H2,1H3 |

InChI Key |

GOGCRSPYAVSORZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)CN1C(=O)C2=CC=CC=C2C1=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.